![molecular formula C7H10N4S B1300009 4,6-Dimethylpyrimidin-2-ylthiourea CAS No. 88067-09-8](/img/structure/B1300009.png)
4,6-Dimethylpyrimidin-2-ylthiourea
Overview
Description
4,6-Dimethylpyrimidin-2-ylthiourea, also known as thiamethoxam, is a chemical compound with the molecular formula C7H10N4S . It has a molecular weight of 182.25 g/mol.
Synthesis Analysis
The synthesis of N-substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives involves the use of tetrabutylammonium bromide as a phase transfer . The derivatives show broad antimicrobial activity, with higher activity against fungi than bacteria .Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-2-ylthiourea can be analyzed using molecular dynamics (MD) simulation . MD simulation provides precise information on the motions and flexibility of a protein, contributing to the interaction dynamics of protein–ligand complexes .Physical And Chemical Properties Analysis
4,6-Dimethylpyrimidin-2-ylthiourea has a boiling point of 366.2±45.0 C at 760 mmHg and a melting point of 264-265 C . It is a solid at room temperature and should be stored at 4C under nitrogen .Scientific Research Applications
Cancer Research: SIRT2 Inhibition
4,6-Dimethylpyrimidin-2-ylthiourea: derivatives have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a protein involved in cell cycle regulation, autophagy, and immune responses. Inhibition of SIRT2 is a promising strategy for cancer treatment. One derivative, in particular, showed high potency with an IC50 value of 42 nM and demonstrated the ability to inhibit the growth of human breast cancer cell line MCF-7 .
Agricultural Chemistry: Plant Growth Stimulation
Novel S-substituted derivatives of 4,6-Dimethylpyrimidin-2-ylthiourea have shown pronounced plant growth-stimulating activity. This discovery opens up possibilities for the development of new agrochemicals aimed at enhancing crop yields and improving food security .
Mechanism of Action
Target of Action
It is known that the compound has been used as an insecticidal agent , suggesting that its targets may be specific to insects.
Mode of Action
It is known that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Given its insecticidal activity , it is likely that the compound affects pathways critical to insect physiology and development.
Result of Action
It is known that the compound has insecticidal activity , suggesting that it may cause detrimental effects at the molecular and cellular levels in insects.
Action Environment
As an insecticidal agent , the compound’s action and efficacy may be influenced by factors such as the presence of insects, their life stage, and environmental conditions.
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSCCSCURRUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353657 | |
Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Dimethylpyrimidin-2-ylthiourea | |
CAS RN |
88067-09-8 | |
Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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